2,5-dimethyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)furan-3-carboxamide
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Overview
Description
The compound “2,5-dimethyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)furan-3-carboxamide” is a complex organic molecule that contains several functional groups. It includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The molecule also includes a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The aromaticity of the furan and thiazole rings is characterized by the delocalization of π-electrons . The piperidine ring, being a saturated ring, would not contribute to aromaticity but would add to the three-dimensionality of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxamide group could undergo hydrolysis, the thiazole ring might participate in electrophilic substitution reactions, and the piperidine ring could be involved in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like carboxamide would likely make it somewhat soluble in polar solvents .Scientific Research Applications
Antiprotozoal Agents
Research has highlighted the synthesis of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, with notable antiprotozoal activity. These compounds, related to the furan-3-carboxamide derivatives, have shown strong DNA affinities and significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, suggesting their potential as therapeutic agents against protozoal infections (Ismail et al., 2004).
Antimicrobial and Antifungal Activities
Several studies have synthesized and evaluated furan-carboxamide derivatives for their antimicrobial and antifungal activities. For instance, derivatives have been tested against a range of microorganisms, showing promising results in inhibiting bacterial and fungal growth. This positions these compounds as potential candidates for the development of new antimicrobial and antifungal agents (Cakmak et al., 2022).
Neuroinflammation Imaging
A novel PET radiotracer specific for the CSF1R, a microglia-specific marker, has been developed. This compound, related to furan-3-carboxamide derivatives, offers a noninvasive tool for imaging reactive microglia and disease-associated microglia's contribution to neuroinflammation in vivo. It holds promise for studying the immune environment of central nervous system malignancies and monitoring immunotherapy's neuroinflammatory effects (Horti et al., 2019).
Influenza A Virus Inhibition
Furan-carboxamide derivatives have been identified as novel inhibitors of the lethal H5N1 influenza A virus. Structural modifications to the furan or thiophene moieties significantly influence the anti-influenza activity, showcasing the potential of these compounds in developing new antiviral drugs (Yongshi et al., 2017).
Mechanism of Action
Target of Action
It’s worth noting that compounds containing theindole nucleus and thiazole ring , which are present in the given compound, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been found to undergo electrophilic substitution due to excessive π-electrons delocalization . Similarly, thiazole derivatives have been found to undergo both electrophilic and nucleophilic substitutions .
Biochemical Pathways
It’s known that indole and thiazole derivatives can affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The solubility of a compound in water, alcohol, and ether, as well as its specific gravity, can impact its bioavailability .
Result of Action
Compounds with similar structures have shown a variety of biological activities, suggesting that they can have diverse molecular and cellular effects .
Future Directions
The future directions for research on this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action. Given the wide range of activities associated with thiazole derivatives, this compound could have potential applications in medicinal chemistry .
Properties
IUPAC Name |
2,5-dimethyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-11-8-14(12(2)21-11)15(20)18-9-13-4-3-6-19(10-13)16-17-5-7-22-16/h5,7-8,13H,3-4,6,9-10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSLJZOHYDHJPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2CCCN(C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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